
2,4-Diamino-6-hydroxypyrimidine
Overview
Description
2,4-Diamino-6-hydroxypyrimidine: is an organic compound with the molecular formula C4H6N4O. It is a pyrimidine derivative, characterized by the presence of two amino groups at positions 2 and 4, and a hydroxyl group at position 6 on the pyrimidine ring. This compound is known for its role as a selective inhibitor of GTP cyclohydrolase I, an enzyme involved in the de novo synthesis of pterins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-6-hydroxypyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of guanidine with cyanoacetic acid, followed by cyclization to form the pyrimidine ring. Another method involves the chlorination of this compound using phosphorus oxychloride, followed by hydrolysis to yield the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of this compound under controlled conditions using phosphorus oxychloride. The reaction is quenched with ice water, and the solution is hydrolyzed at elevated temperatures to obtain the product with high yield .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diamino-6-hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like phosphorus oxychloride and thionyl chloride.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Halogenated pyrimidine derivatives.
Scientific Research Applications
2,4-Diamino-6-hydroxypyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of corrosion inhibitors for mild steel in acidic environments.
Mechanism of Action
The primary mechanism of action of 2,4-diamino-6-hydroxypyrimidine involves the inhibition of GTP cyclohydrolase I, the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4). By inhibiting this enzyme, the compound reduces the synthesis of BH4, which in turn suppresses nitric oxide synthase (NOS) activity and decreases the production of nitric oxide (NO). This mechanism is particularly relevant in the context of inflammatory responses and vascular function .
Comparison with Similar Compounds
2,4-Diamino-6-chloropyrimidine: This compound is structurally similar but contains a chlorine atom at position 6 instead of a hydroxyl group.
2,4-Diamino-5-nitroso-6-hydroxypyrimidine: This derivative has a nitroso group at position 5, which imparts different chemical properties.
Uniqueness: 2,4-Diamino-6-hydroxypyrimidine is unique due to its specific inhibition of GTP cyclohydrolase I, which makes it a valuable tool in biochemical studies related to pterin biosynthesis and nitric oxide production. Its structural features, including the hydroxyl group at position 6, contribute to its distinct chemical reactivity and biological activity .
Biological Activity
2,4-Diamino-6-hydroxypyrimidine (DAHP) is a compound of significant interest due to its role as a GTP cyclohydrolase I (GCH1) inhibitor. This inhibition has profound implications for various biological processes, particularly in the synthesis of tetrahydrobiopterin (BH4), a crucial cofactor in nitric oxide (NO) synthesis. This article explores the biological activity of DAHP, including its mechanisms, effects on different biological systems, and relevant case studies.
DAHP primarily functions as an inhibitor of GCH1, which catalyzes the first step in the de novo synthesis of BH4. By inhibiting this enzyme, DAHP effectively reduces the availability of BH4, leading to decreased activity of nitric oxide synthase (NOS). This mechanism is particularly relevant in various pathological conditions where excessive NO production is detrimental.
- Inhibition of NOS : The reduction in BH4 levels results in diminished NO production, which can influence inflammatory responses and vascular functions .
- Potency and Regulation : DAHP exhibits enhanced inhibitory effects on GCH1 when combined with GTP cyclohydrolase feedback-regulatory protein (GFRP), indicating a complex regulatory mechanism at play .
Biological Implications
The biological implications of DAHP's action are multifaceted, impacting several physiological and pathological processes:
- Inflammation : Studies have shown that DAHP can suppress the expression of inducible nitric oxide synthase (iNOS) in activated macrophages, suggesting its potential use in inflammatory conditions .
- Gastrointestinal Protection : Research indicates that DAHP can mitigate NSAID-induced gastrointestinal damage by reducing nitrosyl complex formation and intestinal permeability . In a study involving rats treated with indomethacin, DAHP administration resulted in significantly reduced intestinal ulcers compared to controls .
- Neuroprotection : Given its role in modulating NO levels, DAHP may have neuroprotective effects. In models of neuroinflammation, it has been observed to downregulate pro-inflammatory cytokines and reduce neuronal damage associated with oxidative stress .
Case Study 1: NSAID-Induced Damage
A pivotal study investigated the protective effects of DAHP against NSAID-induced intestinal damage. Male Sprague-Dawley rats were pre-treated with DAHP before administering indomethacin. The results indicated that DAHP significantly reduced the severity of intestinal ulcers and mitigated the increase in intestinal permeability associated with NSAID treatment.
- Methodology : The study employed electron paramagnetic resonance (EPR) spectroscopy to assess nitrosyl complex formation in intestinal tissues.
- Findings : DAHP pre-treatment led to decreased levels of harmful nitrosyl complexes, suggesting its protective role against oxidative stress induced by NSAIDs .
Case Study 2: Inflammatory Response Modulation
Another study explored the effects of DAHP on cytokine production in murine peritoneal macrophages activated by interferon-gamma. The findings revealed that DAHP significantly inhibited both iNOS mRNA and protein expression.
- Mechanism : This effect was attributed to a novel mechanism independent of BH4 levels, highlighting DAHP's potential as a therapeutic agent in managing inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary biochemical pathways affected by DAHP in cellular systems?
DAHP primarily inhibits GTP cyclohydrolase I (GTPCH) , the rate-limiting enzyme in the tetrahydrobiopterin (BH4) biosynthesis pathway. BH4 is a critical cofactor for nitric oxide synthase (NOS), which synthesizes nitric oxide (NO). By blocking BH4 production, DAHP indirectly suppresses NO generation .
- Methodological Insight : To study this, researchers can:
- Measure BH4 levels via HPLC or LC-MS in treated vs. untreated cells.
- Quantify NO production using Griess assay or fluorescent probes (e.g., DAF-FM).
- Validate GTPCH inhibition via enzyme activity assays (e.g., GTP-to-BH4 conversion rates).
Q. What analytical methods are recommended for quantifying DAHP in experimental solutions?
- High-Performance Liquid Chromatography (HPLC) :
- Spectrophotometry :
- DAHP exhibits UV absorption maxima at 275 nm (ε = 6,200 M⁻¹cm⁻¹), suitable for quantification in purified solutions .
- Mass Spectrometry (LC-MS/MS) : For trace-level detection in complex matrices (e.g., biological fluids).
Q. What are the key considerations for preparing stable DAHP solutions?
Solvent | Solubility (mg/mL) | Stability Considerations |
---|---|---|
PBS (pH 7.2) | 3.3 | Avoid prolonged storage (>24 hours); precipitate formation observed beyond 48 hours. |
DMSO | 14.6 | Store at -20°C in aliquots; avoid freeze-thaw cycles (>3 cycles reduce activity by 15%). |
Ethanol | 50.0 | Stable for 1 week at 4°C; inert gas purging recommended to prevent oxidation. |
Note : Organic solvents (e.g., DMSO) should constitute <1% of final solutions to avoid cellular toxicity . |
Advanced Research Questions
Q. How does DAHP exhibit dual inhibition mechanisms against GTPCH, and how can researchers discern these experimentally?
DAHP inhibits GTPCH via two distinct mechanisms :
GFRP-Dependent Feedback Inhibition (Low DAHP concentrations, ~10 µM):
- DAHP mimics BH4, binding to GTPCH Feedback Regulatory Protein (GFRP) to form a GTPCH-GFRP-DAHP complex, suppressing enzyme activity.
Direct Substrate Competition (High DAHP concentrations, >100 µM):
- DAHP competes with GTP for the enzyme’s active site.
Experimental Approaches :
- GFRP Knockdown : Use siRNA to silence GFRP expression; observe reduced inhibition at low DAHP doses.
- Enzyme Kinetics : Perform Lineweaver-Burk plots to distinguish competitive (increased Km) vs. non-competitive inhibition.
- RT-PCR/Western Blot : Confirm GFRP expression levels in target cells .
Q. How can contradictions in DAHP’s efficacy across cell types be resolved?
Discrepancies in NO inhibition (e.g., macrophages vs. endothelial cells) arise from cell-specific GFRP expression .
- Step 1 : Quantify GFRP mRNA via RT-PCR (primers targeting conserved regions of GFRP cDNA).
- Step 2 : Correlate GFRP levels with DAHP’s IC50 (e.g., IC50 is lower in GFRP-rich cells like macrophages).
- Step 3 : Use GFRP-knockout models to isolate direct substrate competition effects .
Q. How can DAHP’s depressant properties in mineral processing inform materials science research?
In flotation separation of chalcopyrite (CuFeS2) and molybdenite (MoS2), DAHP selectively depresses chalcopyrite by:
- Adsorption Mechanism : DAHP binds to Cu²⁺ surface sites via amino and hydroxyl groups, forming hydrophilic complexes.
- Methodological Application :
Properties
IUPAC Name |
2,4-diamino-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWELIMKTDYHAOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
Record name | 2,4-diamino-6-hydroxypyrimidine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58470-85-2 (sulfate) | |
Record name | 2-Aminoisocytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4049038 | |
Record name | 2,4-Diamino-6-hydroxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2,4-Diamino-6-hydroxypyrimidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
100643-27-4, 56-06-4, 143504-99-8 | |
Record name | 2,6-Diamino-4-pyrimidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100643-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diamino-6-hydroxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminoisocytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Diamino-6-hydroxypyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44914 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Diamino-6-hydroxypyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9302 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4(3H)-Pyrimidinone, 2,6-diamino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Diamino-6-hydroxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-diamino-1H-pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.232 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-Diaminopyrimidin-4(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINOISOCYTOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDH7CNS75I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,4-Diamino-6-hydroxypyrimidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
286 °C | |
Record name | 2,4-Diamino-6-hydroxypyrimidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.